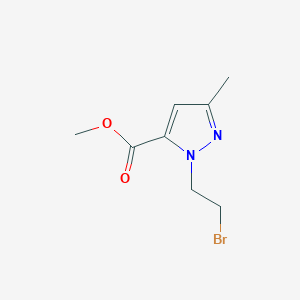
methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromoethyl group and a methyl ester group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the bromoethyl group: The pyrazole intermediate is then reacted with 2-bromoethanol in the presence of a base such as potassium carbonate to introduce the bromoethyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
Methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products
Nucleophilic substitution: Substituted pyrazoles with various functional groups.
Oxidation: Pyrazole-5-carboxylic acid derivatives.
Reduction: Pyrazole-5-methanol derivatives.
科学的研究の応用
Methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromoethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring can interact with aromatic residues in the active site, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Methyl 1-(2-chloroethyl)-3-methyl-1H-pyrazole-5-carboxylate
- Methyl 1-(2-iodoethyl)-3-methyl-1H-pyrazole-5-carboxylate
- Methyl 1-(2-ethyl)-3-methyl-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and ethyl analogs. The bromo group is more reactive in nucleophilic substitution reactions, making it a versatile intermediate for further functionalization. Additionally, the compound’s specific electronic and steric properties can influence its interaction with biological targets, making it a valuable tool in drug discovery and development.
特性
分子式 |
C8H11BrN2O2 |
|---|---|
分子量 |
247.09 g/mol |
IUPAC名 |
methyl 2-(2-bromoethyl)-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H11BrN2O2/c1-6-5-7(8(12)13-2)11(10-6)4-3-9/h5H,3-4H2,1-2H3 |
InChIキー |
LVTQBVBFKBBPER-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1)C(=O)OC)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















